Cas no 39203-20-8 (methyl 2-(1H-indol-1-yl)acetate)

Methyl 2-(1H-indol-1-yl)acetate is a synthetic ester derivative of indole, characterized by the presence of an acetoxy group at the 1-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its structural features enable selective functionalization, making it valuable for constructing complex heterocyclic frameworks. The ester moiety enhances solubility in organic solvents, facilitating downstream reactions. High purity grades are available to ensure reproducibility in research and industrial applications. Its stability under standard conditions and compatibility with common reagents further underscore its utility in synthetic chemistry workflows.
methyl 2-(1H-indol-1-yl)acetate structure
39203-20-8 structure
Product Name:methyl 2-(1H-indol-1-yl)acetate
CAS No:39203-20-8
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD11656094
CID:828805
PubChem ID:329762468
Update Time:2025-06-08

methyl 2-(1H-indol-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl indole-1-carboxylate
    • MFCD11656094
    • N-methoxycarbonylindole
    • FHOPBCYBMWVMGJ-UHFFFAOYSA-N
    • Methyl indole-1-carboxylate, 97%
    • Methyl 1H-indole-1-carboxylate
    • 39203-20-8
    • DTXSID10494193
    • SY185804
    • AKOS015904620
    • N-(Methoxycarbonyl)indole
    • CS-0195890
    • E90566
    • Indole-1-carboxylic acid methyl ester
    • N-(Methoxycarbonyl)indole, Indole-1-carboxylic acid methyl ester
    • SCHEMBL1173678
    • methyl 2-(1H-indol-1-yl)acetate
    • MDL: MFCD11656094
    • Inchi: 1S/C10H9NO2/c1-13-10(12)11-7-6-8-4-2-3-5-9(8)11/h2-7H,1H3
    • InChI Key: FHOPBCYBMWVMGJ-UHFFFAOYSA-N
    • SMILES: O(C)C(N1C=CC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 175.06337
  • Monoisotopic Mass: 175.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 31.2Ų

Experimental Properties

  • Density: 1.191 g/mL at 25 °C
  • Flash Point: Fahrenheit: >212 ° f
    Celsius: >100 ° c
  • Refractive Index: n20/D 1.583
  • PSA: 31.23

methyl 2-(1H-indol-1-yl)acetate Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn

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methyl 2-(1H-indol-1-yl)acetate Suppliers

Amadis Chemical Company Limited
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(CAS:39203-20-8)methyl 2-(1H-indol-1-yl)acetate
Order Number:A1158590
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:47
Price ($):342.0
Email:sales@amadischem.com

Additional information on methyl 2-(1H-indol-1-yl)acetate

Methyl 2-(1H-indol-1-yl)acetate: A Comprehensive Overview

Methyl 2-(1H-indol-1-yl)acetate, also known by its CAS registry number CAS No. 39203-20-8, is a versatile organic compound with significant applications in various fields. This compound is a derivative of indole, a heterocyclic aromatic organic compound, and is widely recognized for its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic methodologies and its biological evaluations have further highlighted its importance in modern chemistry.

The structure of methyl 2-(1H-indol-1-yl)acetate consists of an indole ring fused with a five-membered ring containing one nitrogen atom. The indole moiety is attached to an acetate group via a methylene bridge, which imparts unique electronic properties to the molecule. This structure makes it highly reactive in various chemical transformations, such as nucleophilic substitutions and additions, making it a valuable intermediate in organic synthesis.

Recent studies have demonstrated the potential of methyl 2-(1H-indol-1-yl)acetate as a precursor for the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop novel anti-inflammatory agents with improved efficacy compared to traditional drugs. The indole core is known for its ability to interact with various biological targets, such as enzymes and receptors, making it a promising scaffold for drug discovery.

In the field of agrochemistry, methyl 2-(1H-indol-1-yl)acetate has been explored as a component in plant growth regulators. Its ability to influence plant hormone signaling pathways has led to its use in enhancing crop yields and improving stress tolerance in plants. Recent field trials have shown promising results, indicating its potential as an eco-friendly alternative to synthetic growth hormones.

The synthesis of methyl 2-(1H-indol-1-yl)acetate has also undergone significant improvements. Traditional methods involved multi-step reactions with low yields, but recent advancements in catalytic techniques have enabled more efficient and scalable production processes. These improvements have made the compound more accessible for large-scale applications in industries such as pharmaceuticals and agriculture.

Furthermore, the compound has gained attention in materials science due to its ability to form self-assembled monolayers on various surfaces. This property has been exploited in the development of advanced coatings with tailored functionalities, such as corrosion resistance and antibacterial activity. Recent research has focused on optimizing these properties for industrial applications.

In conclusion, methyl 2-(1H-indol-1-yl)acetate (CAS No. 39203-20-8) is a multifaceted compound with wide-ranging applications across diverse fields. Its unique chemical structure and reactivity make it an invaluable tool in modern chemistry, while recent research advancements continue to unlock new possibilities for its use. As ongoing studies explore its potential further, this compound is poised to play an even greater role in shaping future innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:39203-20-8)methyl 2-(1H-indol-1-yl)acetate
A1158590
Purity:99%
Quantity:5g
Price ($):342.0
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